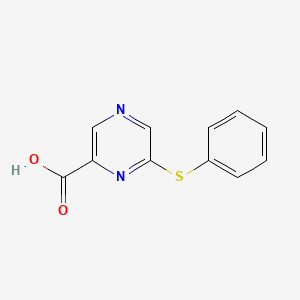
6-(Phenylsulfanyl)pyrazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Phenylsulfanyl)pyrazine-2-carboxylic acid is an organic compound with the molecular formula C11H8N2O2S It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Phenylsulfanyl)pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with phenylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
6-(Phenylsulfanyl)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature, organic solvent.
Reduction: Lithium aluminum hydride; reaction conditionsanhydrous ether, low temperature.
Substitution: Alcohols, amines, or other nucleophiles; reaction conditionspresence of a catalyst, organic solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Esters, amides, other derivatives.
Aplicaciones Científicas De Investigación
6-(Phenylsulfanyl)pyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mecanismo De Acción
The mechanism of action of 6-(Phenylsulfanyl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with enzymes and proteins, leading to the inhibition of their activity. This compound can also interfere with cellular signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazine-2-carboxylic acid: Lacks the phenylsulfanyl group, resulting in different chemical properties and applications.
Phenylsulfanyl derivatives: Compounds with similar phenylsulfanyl groups but different core structures, leading to variations in reactivity and biological activity.
Uniqueness
6-(Phenylsulfanyl)pyrazine-2-carboxylic acid is unique due to the presence of both the pyrazine ring and the phenylsulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
66533-84-4 |
|---|---|
Fórmula molecular |
C11H8N2O2S |
Peso molecular |
232.26 g/mol |
Nombre IUPAC |
6-phenylsulfanylpyrazine-2-carboxylic acid |
InChI |
InChI=1S/C11H8N2O2S/c14-11(15)9-6-12-7-10(13-9)16-8-4-2-1-3-5-8/h1-7H,(H,14,15) |
Clave InChI |
QDNQGQTWVXJKFL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC2=NC(=CN=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


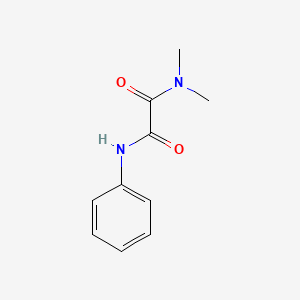
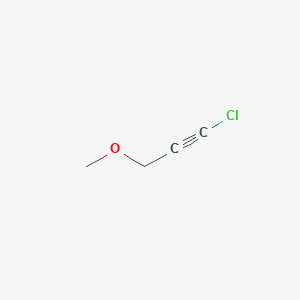
![1-Butene, 1,1,2,3,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-](/img/structure/B14462710.png)
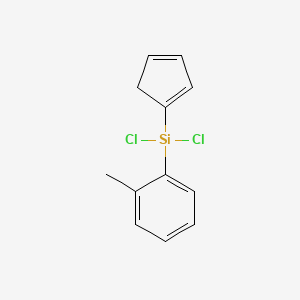
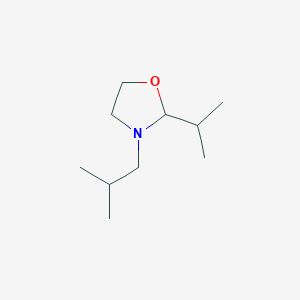
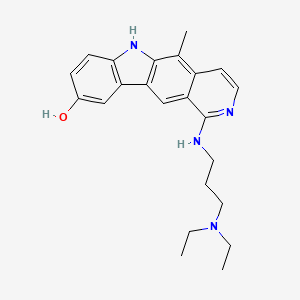
![3-Methyl-3-[1-(2-methyloxiran-2-yl)propoxy]oxetan-2-one](/img/structure/B14462738.png)
![3-[tert-Butyl(dimethyl)silyl]-1,3-oxazolidin-2-one](/img/structure/B14462739.png)
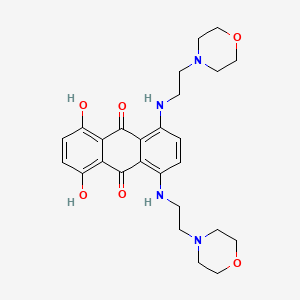
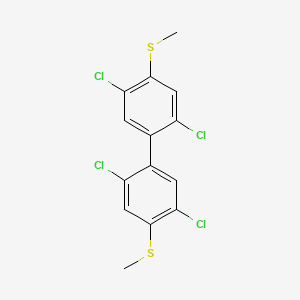
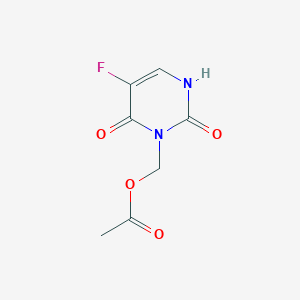

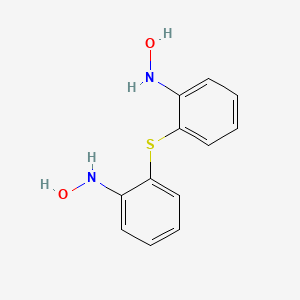
![4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2-methylmorpholine](/img/structure/B14462752.png)
